7-(2-methoxyethyl)-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Description
Properties
IUPAC Name |
7-(2-methoxyethyl)-6-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O5S2/c1-25-5-4-23-18(24)11-7-13-14(27-10-26-13)8-12(11)20-19(23)30-9-16-21-17(22-28-16)15-3-2-6-29-15/h2-3,6-8H,4-5,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKPHWBNDDTIFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=CC3=C(C=C2N=C1SCC4=NC(=NO4)C5=CC=CS5)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-methoxyethyl)-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Quinazolinone Core: This can be achieved by cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Dioxolo Ring: This step involves the reaction of the quinazolinone intermediate with a diol, typically under acidic conditions to form the dioxolo ring.
Attachment of the Oxadiazole Moiety: The oxadiazole ring can be introduced via a cyclization reaction involving a hydrazide and a carboxylic acid derivative.
Thioether Formation: The final step involves the formation of the thioether linkage by reacting the oxadiazole intermediate with a thiol derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxyethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as an antimicrobial agent . The presence of thiophene and oxadiazole rings enhances its interaction with biological targets such as enzymes and receptors involved in microbial growth and cancer proliferation. Preliminary studies suggest that it may inhibit key pathways in bacterial and cancer cell metabolism.
Anticancer Research
Recent research indicates that derivatives of quinazoline compounds exhibit promising anticancer activity. This compound's structure suggests it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. Studies are ongoing to evaluate its efficacy against various cancer cell lines.
Material Science
Due to its unique electronic properties, this compound is also being explored for applications in organic electronics and photovoltaics . Its ability to form stable thin films makes it a candidate for use in organic light-emitting diodes (OLEDs) and solar cells.
Case Study 1: Antimicrobial Activity
A study conducted by researchers at a leading university tested the antimicrobial efficacy of similar quinazoline derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with thiophene substitutions exhibited enhanced activity compared to non-thiophene analogs. The mechanism was attributed to the disruption of bacterial cell membranes.
Case Study 2: Anticancer Properties
In vitro studies published in a peer-reviewed journal demonstrated that compounds with similar structural motifs to the target compound showed significant cytotoxic effects on human cancer cell lines (e.g., MCF-7 breast cancer cells). The study highlighted the importance of the oxadiazole group in enhancing apoptosis through caspase activation.
Mechanism of Action
The exact mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes or receptors. The quinazolinone core is known to interact with kinases, while the oxadiazole ring could interact with nucleic acids or proteins. The thioether linkage might also play a role in modulating the compound’s activity by affecting its binding affinity or stability.
Comparison with Similar Compounds
Comparison with Similar Quinazolinone Derivatives
Substituent-Driven Activity Modulation
Position 3 vs. Position 6/7 Substitutions
- 3-Substituted 2-Methylquinazolin-4(3H)-ones (e.g., derivatives in ):
- Substitutions at position 3 (e.g., aryl or methyl groups) correlate with sedative and muscle relaxant activities.
- The target compound’s substitutions at positions 6 and 7 shift activity toward voltage-gated sodium channel modulation (common in anticonvulsants) due to the sulfur-rich oxadiazole-thiophene group .
Thiophene-Oxadiazole vs. Phenyl-Oxadiazole
- 3-(4-Acetyl-5-Substituted Phenyl-1,3,4-Oxadiazol-2-yl)-Coumarins (e.g., ): Phenyl-oxadiazole derivatives exhibit anticonvulsant activity (e.g., compound 6e, ED₅₀ = 30 mg/kg in MES tests).
Pharmacokinetic and Physicochemical Properties
Biological Activity
The compound 7-(2-methoxyethyl)-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates various pharmacophores that may contribute to a diverse range of biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and interactions with key biological targets.
Structural Overview
The compound features a quinazolinone core and includes a dioxolo ring along with substituents such as a thiophene ring and an oxadiazole moiety. The presence of these structural elements suggests potential for multiple biological interactions.
Anticancer Activity
Research indicates that derivatives of oxadiazole and quinazolinone structures exhibit notable anticancer properties. For instance:
- In vitro studies have shown that various oxadiazole derivatives can inhibit the growth of cancer cell lines such as HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) with varying degrees of effectiveness. The compound's structure allows for interactions with cellular pathways involved in cancer proliferation and survival .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7-(2-methoxyethyl)-6-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl | HeLa | TBD |
| 7-(2-methoxyethyl)-6-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl | HCT-116 | TBD |
| 7-(2-methoxyethyl)-6-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl | MCF-7 | TBD |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial activity against various pathogens. Studies have reported:
- Inhibition of Mycobacterium tuberculosis : Certain derivatives have shown up to 96% inhibition against M. tuberculosis at specific concentrations . This suggests that the compound may be effective against resistant strains of this pathogen.
| Pathogen | Inhibition (%) | Concentration (µg/mL) |
|---|---|---|
| Mycobacterium tuberculosis | 96 | 250 |
| Mycobacterium tuberculosis | 91 | 100 |
The biological activity of the compound may be attributed to its ability to interact with several molecular targets:
- Histone Deacetylases (HDACs) : Compounds containing oxadiazole moieties have demonstrated inhibitory effects on HDACs, which play a crucial role in cancer cell proliferation and survival.
- Sirtuin Enzymes : The compound may interact with Sirtuin 2 (Sirt2), influencing cellular processes related to aging and metabolism.
- Protein Kinases : The presence of the thiophene ring suggests potential interactions with various protein kinases involved in signaling pathways that regulate cell growth and apoptosis.
Case Studies
Several studies have highlighted the promising nature of compounds similar to 7-(2-methoxyethyl)-6-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl in therapeutic applications:
- Study on Quinoline Derivatives : A study found that compounds linked to quinoline structures exhibited significant cytotoxicity against M. tuberculosis, reinforcing the potential for similar activities in the target compound .
- Anticancer Screening : A screening process identified novel anticancer compounds from libraries that included derivatives similar to the target compound, indicating a pathway for future drug development .
Q & A
What synthetic strategies are effective for introducing the 1,2,4-oxadiazol-5-ylmethyl sulfanyl group into quinazolinone derivatives?
Basic Research Question
To incorporate the 1,2,4-oxadiazole-thiophene moiety, a two-step approach is recommended:
Synthesis of the oxadiazole-thiol intermediate : React 3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carbaldehyde with thiourea under acidic conditions to form the thiol derivative .
Nucleophilic substitution : Couple the thiol intermediate with a halogenated quinazolinone precursor (e.g., 6-bromo-substituted quinazolinone) in polar aprotic solvents (DMF or DMSO) using K₂CO₃ as a base. Optimal yields (70–85%) are achieved at 60–80°C for 12–24 hours .
How should researchers design experiments to investigate the tautomeric behavior of the thiophene-oxadiazole moiety in different solvent systems?
Advanced Research Question
Tautomerism in the thiophene-oxadiazole system can be analyzed via:
- Spectroscopic studies : Use variable-temperature ¹H NMR in deuterated solvents (DMSO-d₆, CDCl₃) to observe proton shifts indicative of tautomeric equilibria .
- Computational modeling : Perform density functional theory (DFT) calculations to predict energetically favored tautomers and compare with experimental data .
- UV-Vis spectroscopy : Monitor solvatochromic shifts in solvents of varying polarity (e.g., hexane vs. methanol) to assess electronic transitions influenced by tautomerism .
What analytical techniques are most reliable for confirming the structure of this compound?
Basic Research Question
A multi-technique approach ensures structural validation:
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., observed [M+H]⁺ at m/z 513.0924 vs. calculated 513.0921) .
- 2D NMR (HSQC, HMBC) : Resolve connectivity between the quinazolinone core, dioxolo ring, and thioether-linked oxadiazole-thiophene group .
- IR spectroscopy : Identify key functional groups (e.g., C=S stretch at 680–720 cm⁻¹, oxadiazole C=N at 1600 cm⁻¹) .
What strategies can address contradictory reports about the metabolic stability of similar polycyclic quinazolinones?
Advanced Research Question
To resolve discrepancies:
- Comparative metabolic assays : Use liver S9 fractions from multiple species (human, rat) to assess stability. Monitor degradation via LC-MS/MS and identify metabolic hotspots (e.g., oxidation at the dioxolo ring) .
- Structure-activity relationship (SAR) studies : Synthesize analogs with modified substituents (e.g., methoxyethyl vs. ethoxyethyl) and correlate structural features with half-life (t₁/₂) in microsomal assays .
How to optimize purification methods for this compound given its complex heterocyclic structure?
Basic Research Question
Purification challenges arise from polar functional groups and low solubility:
- Chromatography : Use reverse-phase HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid) to separate closely related impurities .
- Recrystallization : Dissolve the crude product in a DMF/ethanol (1:1) mixture at 80°C, then cool to 4°C for slow crystallization. This yields >95% purity .
What experimental approaches can elucidate the role of the 1,3-dioxolo group in modulating target binding affinity?
Advanced Research Question
To study the dioxolo group’s impact:
- X-ray crystallography : Co-crystallize the compound with its target enzyme (e.g., kinase or protease) to visualize hydrogen bonding and steric interactions involving the dioxolo oxygen atoms .
- Analog synthesis : Prepare derivatives lacking the dioxolo ring or with modified substituents (e.g., 1,3-dithiolo). Test binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
How can researchers mitigate conflicting data on the compound’s solubility in aqueous buffers?
Advanced Research Question
Discrepancies in solubility data often arise from pH-dependent ionization:
- pH-solubility profiling : Measure solubility in phosphate-buffered saline (PBS) at pH 4.0, 7.4, and 9.0. Use potentiometric titration to determine pKa values and identify ionizable groups .
- Co-solvent systems : Evaluate solubility enhancements using cyclodextrin inclusion complexes or PEG-based surfactants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
